Enantiomeric Differentiation: Defined (S)-Stereocenter vs. (R)-Enantiomer (CAS 864273-26-7) for Chiral Recognition Studies
864273-27-8 possesses a single defined (S)-stereocenter at the α-carbon of the alaninamide backbone (C[C@@H](N)C(=O)NCC1=CN=CC=C1), whereas the (R)-enantiomer (CAS 864273-26-7) has the opposite configuration (C[C@H](N)C(=O)NCC1=CN=CC=C1) [1]. Both share identical molecular formula (C₉H₁₃N₃O) and molecular weight (179.22 g·mol⁻¹), making analytical discrimination solely by mass spectrometry impossible. Enantiomeric differentiation thus relies on retention of the defined stereocenter during procurement. Typical commercial purity is specified at ≥95% (AKSci) to 98% (Leyan) for the (S)-enantiomer, with the (R)-enantiomer available separately under CAS 864273-26-7 .
| Evidence Dimension | Absolute stereochemical configuration (Cahn–Ingold–Prelog) |
|---|---|
| Target Compound Data | (S)-configuration; CAS 864273-27-8; SMILES C[C@@H](N)C(=O)NCC1=CN=CC=C1; defined stereocenter count = 1 |
| Comparator Or Baseline | (R)-configuration; CAS 864273-26-7; identical molecular formula and molecular weight (179.22 g·mol⁻¹); defined stereocenter count = 1 (inverted) |
| Quantified Difference | Chiral inversion; identical mass; separable only by chiral chromatography or polarimetry |
| Conditions | Structural identity confirmed by PubChem computed InChIKey: IKIVQZDQGMUJMN-ZETCQYMHSA-N for the (S)-enantiomer; comparator InChIKey differs at the stereochemical layer |
Why This Matters
Procurement of the incorrect enantiomer will invert the three-dimensional pharmacophore, potentially nullifying target binding in chiral biological assays or catalytic asymmetric reactions where enantioselectivity is required.
- [1] PubChem CID 22690465. (S)-2-Amino-N-pyridin-3-ylmethyl-propionamide — 2D Structure, SMILES, InChIKey. https://pubchem.ncbi.nlm.nih.gov/compound/22690465 (accessed 2026-04-25). View Source
